

structure and chemical properties of PPACK

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Compound of Interest

Compound Name: Ppack

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An In-depth Technical Guide on the Structure and Chemical Properties of **PPACK**

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (**PPACK**) is a synthetic, highly potent, and specific irreversible inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.^[1] By forming a stable covalent bond with the enzyme's active site, **PPACK** effectively blocks its procoagulant and cell-signaling functions.^{[1][2][3]} Its high affinity and specificity make it an invaluable tool in thrombosis research and as a reference compound in the development of novel anticoagulants.

Chemical Structure and Properties

PPACK is a tripeptide derivative designed to mimic the natural substrate of thrombin, with a chloromethyl ketone reactive group that ensures irreversible inhibition.

- Full Chemical Name: D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone^[1]
- Common Synonyms: **PPACK**, D-Phe-Pro-Arg-CH₂Cl^[4]
- Molecular Formula: C₂₁H₃₁ClN₆O₃^[4]

Data Presentation: Physicochemical Properties of PPACK

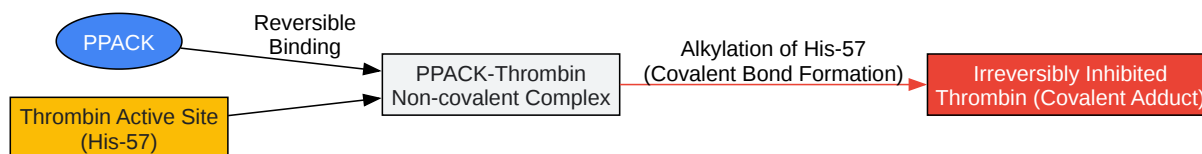
The following table summarizes the key quantitative properties of **PPACK**. It is commonly available as a dihydrochloride salt, which affects its molecular weight and solubility.[1]

Property	Value (Free Base)	Value (Dihydrochloride Salt)	Source(s)
Molecular Weight	450.96 g/mol	523.88 g/mol	[1][5]
Appearance	White to off-white solid/powder	White solid	
Solubility	---	Soluble in Water (>37.9 mg/mL), DMSO (>49.5 mg/mL), and Ethanol (>32.5 mg/mL)	[1]
Stability	Rapidly decomposes at alkaline pH. Stock solutions (pH < 4) are stable for months at -20°C.	Stable under recommended storage conditions (2-8°C).	[6]

Mechanism of Action

PPACK is a mechanism-based inhibitor, also known as an affinity label. Its mode of action is a two-step process:

- **High-Affinity Binding:** The D-Phe-Pro-Arg peptide sequence of **PPACK** directs the molecule to the active site of thrombin, where it binds with high affinity.
- **Irreversible Covalent Inhibition:** Once bound, the chloromethyl ketone group forms a covalent bond with the catalytically essential Histidine-57 residue within the thrombin active site, leading to its irreversible inactivation.[1][2][3] This prevents thrombin from cleaving its substrates, such as fibrinogen and Protease-Activated Receptors (PARs).



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Caption: Logical workflow of thrombin inactivation by **PPACK**.

Data Presentation: Inhibitory Potency

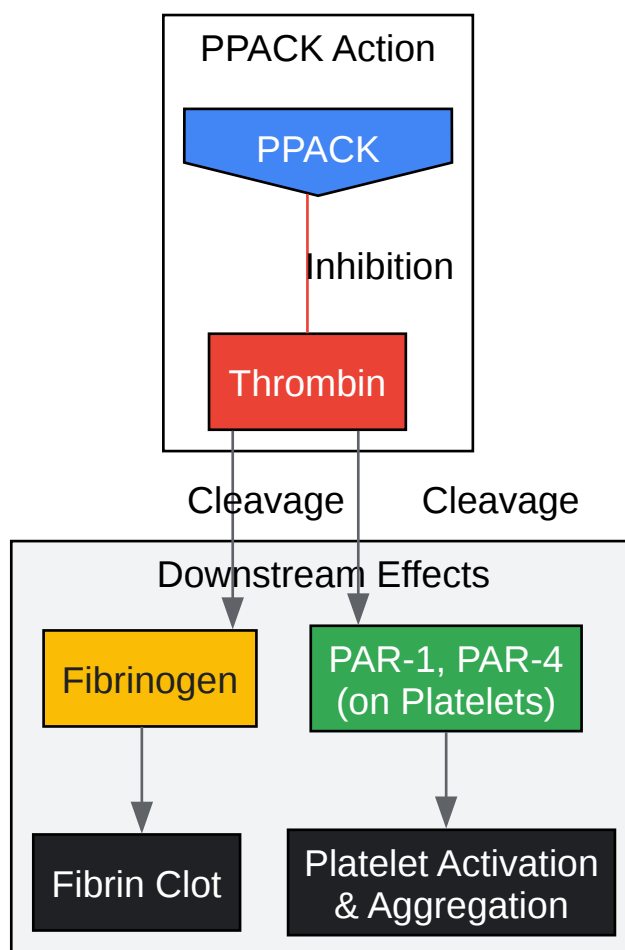
PPACK's effectiveness is quantified by its extremely low inhibition constant (K_i), indicating very high binding affinity.

Parameter	Value	Target Enzyme	Source(s)
Inhibition Constant (K_i)	~0.24 nM	Human α -thrombin	[1][2][5]
Rate of Inactivation (kobs/[I])	$1 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$	Thrombin	[6]

Key Signaling Pathways

Thrombin is a pleiotropic enzyme that promotes blood clotting and induces cellular responses through PARs.[7][8] By inhibiting thrombin, **PPACK** blocks these critical downstream pathways.

- **Coagulation Cascade:** **PPACK** prevents thrombin from converting soluble fibrinogen into insoluble fibrin polymers, the key step in clot formation.
- **Platelet Activation:** **PPACK** stops thrombin from cleaving and activating PAR-1 and PAR-4 on the platelet surface, thereby preventing platelet aggregation and degranulation.[9]
- **Inflammatory Signaling:** Thrombin signaling via PARs can trigger pro-inflammatory responses. **PPACK** attenuates these effects, for instance by preventing the activation of the NF- κ B pathway.[10]



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Caption: Signaling pathways blocked by **PPACK**'s inhibition of thrombin.

Experimental Protocols

Protocol: Determining **PPACK** IC₅₀ via Chromogenic Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **PPACK** against thrombin.

Objective: To measure the concentration of **PPACK** required to inhibit 50% of thrombin's proteolytic activity.

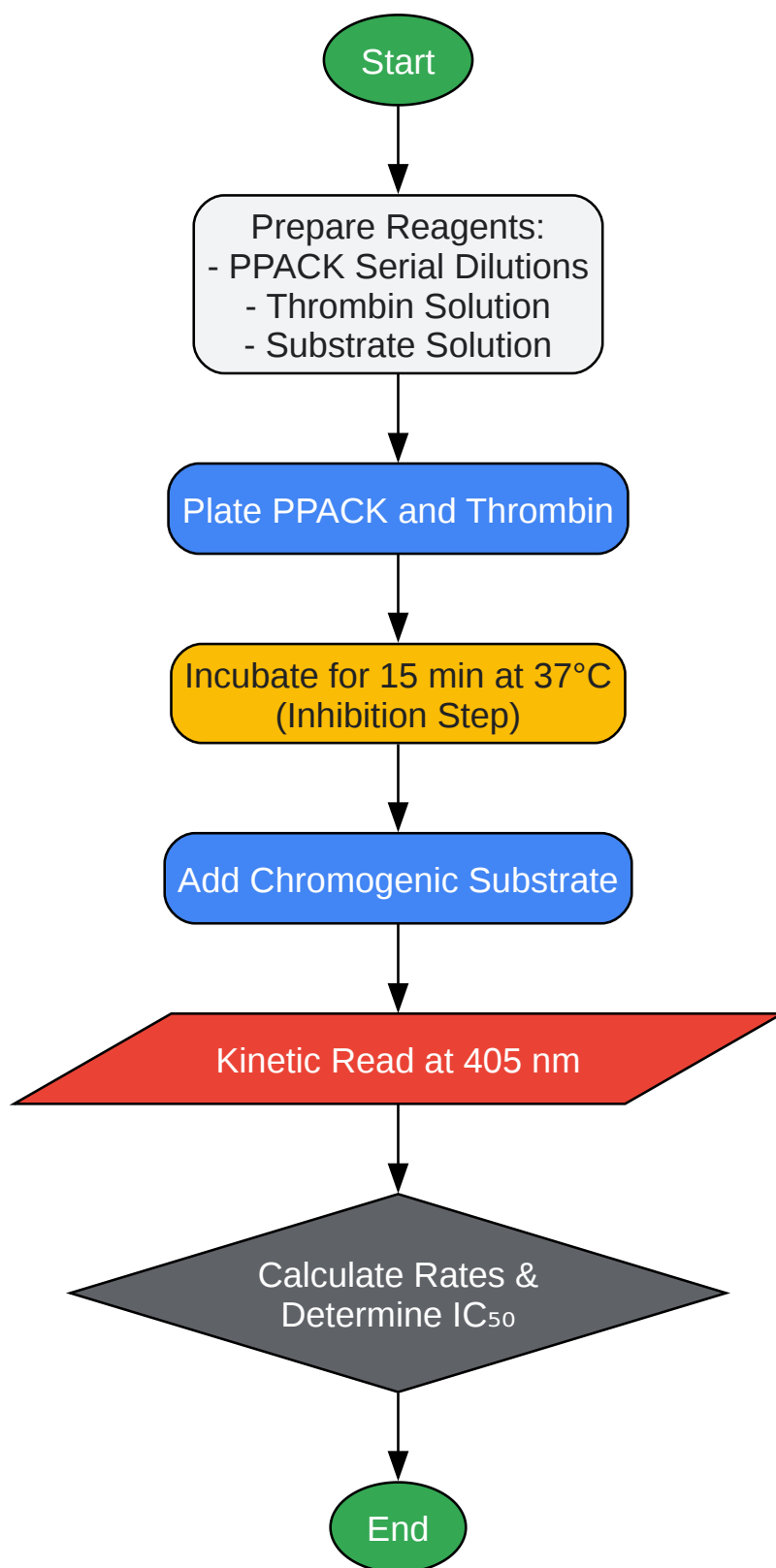
Materials:

- Human α -thrombin (e.g., 100 nM stock)
- **PPACK** dihydrochloride
- Chromogenic thrombin substrate (e.g., S-2238)
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
- Solvent for **PPACK**: Ultrapure water or DMSO
- 96-well microplates
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation:
 - Prepare a 10X stock solution of thrombin (e.g., 20 nM) in Assay Buffer.
 - Prepare a 1 mM stock solution of **PPACK** in the chosen solvent. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 nM down to 0.01 nM).
 - Prepare a 2X stock solution of the chromogenic substrate (e.g., 0.4 mM) in Assay Buffer.
- Assay Setup (in a 96-well plate):
 - Add 50 μ L of Assay Buffer to all wells.
 - Add 10 μ L of each **PPACK** dilution to the respective wells. For control wells (100% activity), add 10 μ L of Assay Buffer/solvent.
 - Add 20 μ L of Assay Buffer.
 - To initiate the inhibition reaction, add 20 μ L of the 10X thrombin stock solution to all wells, bringing the final thrombin concentration to 2 nM.
 - Incubate the plate at 37°C for 15 minutes to allow **PPACK** to bind to and inactivate thrombin.

- Measurement:
 - Initiate the chromogenic reaction by adding 100 μ L of the 2X substrate stock solution to all wells.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
- Data Analysis:
 - Calculate the reaction rate (V_{max}) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
 - Normalize the rates by setting the average rate of the "no inhibitor" control wells to 100% activity.
 - Plot the normalized reaction rates (%) against the logarithm of the **PPACK** concentration.
 - Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC_{50} value.



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Caption: Experimental workflow for a **PPACK** IC₅₀ determination assay.

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